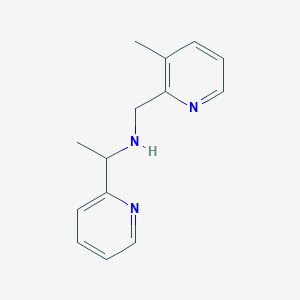
N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine
概述
描述
N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of two pyridine rings, which are heterocyclic aromatic organic compounds containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine typically involves the reaction of 3-methyl-2-pyridinemethanol with 2-pyridineethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
Chemistry: In chemistry, N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine is used as a ligand in coordination chemistry.
Biology: In biology, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.
Industry: In industry, this compound can be used as an intermediate in the synthesis of other chemicals. It may also be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target.
相似化合物的比较
- (2-Methyl-pyridin-3-ylmethyl)-(1-pyridin-2-ylethyl)-amine
- (3-Methyl-pyridin-4-ylmethyl)-(1-pyridin-2-ylethyl)-amine
- (3-Methyl-pyridin-2-ylmethyl)-(1-pyridin-3-ylethyl)-amine
Comparison: Compared to these similar compounds, N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine may exhibit unique properties due to the specific positioning of the methyl and pyridine groups. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C14H17N3/c1-11-6-5-9-16-14(11)10-17-12(2)13-7-3-4-8-15-13/h3-9,12,17H,10H2,1-2H3 |
InChI 键 |
ICCKIFRYIOOISE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)CNC(C)C2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













